4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)24-12-11-16-13-29-19(25-16)14-3-5-15(6-4-14)20(21,22)23/h3-10,13,24H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZFKRHCHPGGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic molecule notable for its diverse biological activities. Characterized by the presence of an ethoxy group, a trifluoromethyl group, a phenyl ring, and a thiazole ring, this compound exhibits potential therapeutic applications across various fields, particularly in modulating cellular processes and influencing lipid metabolism and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. The structural features contribute to its lipophilicity and biological interactions, making it a candidate for further research in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N2O3S2 |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 896679-13-3 |
While specific mechanisms of action for this compound are not fully elucidated, it is known to interact with peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. The trifluoromethyl group enhances its potency against certain biological targets, including reverse transcriptase enzymes, indicating relevance in antiviral drug development .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Thiazole derivatives often show antibacterial and antifungal properties. The compound's structural features may enhance its efficacy against various pathogens.
- Anti-inflammatory Effects : By modulating PPAR activity, the compound could influence inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antiviral Potential : Its interaction with reverse transcriptase enzymes positions it as a candidate for antiviral applications.
Case Studies and Experimental Findings
Experimental studies have highlighted the compound's interaction with various biomolecules. Notably, it has shown significant binding affinity to PPARs, which may vary based on structural modifications.
Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide | Contains nitro group instead of ethoxy | Anticancer properties | Nitro group enhances reactivity |
| Benzothiazoles | Thiazole ring present | Antimicrobial activity | Simplified structure |
| Benzamides | Benzamide core present | Diverse pharmacological effects | Lacks thiazole or trifluoromethyl groups |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Thiazole vs. Pyrimidine/Oxazole:
- Pyrimidine Derivatives: 4-Ethoxy-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}benzenesulfonamide () replaces the thiazole with a pyrimidine ring.
- Oxazole Derivatives : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () substitutes thiazole with oxazole. Oxazole’s reduced electron density compared to thiazole could diminish metal coordination or hydrogen-bonding capacity, impacting bioactivity .
Substituent Effects
- Trifluoromethyl vs.
- Ethoxy vs. Benzyloxy : N-[4-(Benzyloxy)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a benzyloxy group, which increases steric bulk and may hinder membrane permeability compared to the ethoxy group in the target compound .
Pharmacological Implications
- Beta-3 Adrenoceptor Agonists: highlights species-specific efficacy differences in beta-3 agonists. If the target compound acts on this receptor, its trifluoromethyl and thiazole groups may improve human beta-3-AR selectivity over rodent receptors, addressing a key limitation of earlier agonists .
Data Tables
Table 1: Structural and Spectral Comparison
Table 2: Molecular Properties
Research Findings and Implications
- Tautomerism : The target compound’s thiazole ring avoids the tautomeric equilibria observed in triazole derivatives (e.g., ), simplifying its structural predictability in biological systems .
- Selectivity: Compared to piperazine-containing analogues (), the absence of a basic nitrogen in the target may reduce off-target interactions with adrenoceptors .
- Synthetic Challenges : Multi-step syntheses (e.g., ’s triazole derivatives) often result in lower yields than simpler couplings (), necessitating optimization for scalable production .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-ethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide?
The synthesis involves multi-step reactions, starting with the formation of the thiazole ring and subsequent sulfonamide coupling. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., ethanol or DMF as solvents) to ensure intermediate stability .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity products, monitored via TLC and NMR .
- Reagent selection : Use of 4-(trifluoromethyl)phenylboronic acid for Suzuki coupling or similar cross-coupling reactions to introduce the trifluoromethyl group .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH), sulfonamide protons (δ ~7.5-8.0 ppm), and thiazole ring protons (δ ~7.2-7.8 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H] or [M−H] should align with the theoretical molecular weight (~456 g/mol) .
- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150-1350 cm) and C-F (1100-1250 cm) confirm functional groups .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to the thiazole and sulfonamide moieties’ known role in modulating enzyme activity .
- Antimicrobial screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria, leveraging structural similarities to bioactive thiazole derivatives .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modular substitution : Replace the ethoxy group with methoxy or halogenated variants to assess electronic effects on binding affinity .
- Trifluoromethyl positioning : Compare para- vs. meta-substituted phenyl groups on the thiazole ring to optimize steric and hydrophobic interactions with target proteins .
- Bioisosteric replacements : Substitute the sulfonamide with carboxamide or phosphonamide groups to evaluate metabolic stability .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Dose-response normalization : Re-test compounds under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Off-target profiling : Use proteome-wide microarrays or thermal shift assays to identify non-specific binding interactions .
- Solubility optimization : Adjust DMSO concentration (<1%) or use surfactants (e.g., Tween-80) to mitigate false negatives in cell-based assays .
Q. How can computational methods aid in target identification for this compound?
- Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using AutoDock Vina, focusing on hydrogen bonding with the sulfonamide and π-π stacking with the thiazole .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize high-affinity targets .
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., COX-2 or carbonic anhydrase) .
Notes
- Synthesis reproducibility : Ensure anhydrous conditions for sulfonamide coupling to prevent hydrolysis .
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .
- Ethical compliance : Adhere to institutional guidelines for biological testing; avoid in vivo studies without proper approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
